4-Hydroxypropofol (4-OH-PPF), also known as 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, is a primary metabolite of the intravenous anesthetic agent propofol. [, , , , , ] It plays a crucial role in understanding propofol's metabolism and potential drug interactions. [, , , , ] Research focuses on its formation, detection, and potential implications for interindividual variability in propofol metabolism. [, , , , , ]
4-Hydroxy Propofol is synthesized from 4-hydroxy-3,5-diisopropylbenzoic acid, which can be derived from various synthetic routes that involve Friedel-Crafts alkylation reactions. The compound falls under the classification of anesthetics and sedatives, primarily utilized in medical settings for sedation and anesthesia induction.
The synthesis of 4-Hydroxy Propofol can be achieved through several methods, prominently featuring continuous flow chemistry techniques that enhance efficiency and yield.
The molecular structure of 4-Hydroxy Propofol consists of a phenolic ring substituted with two isopropyl groups at the ortho positions and a hydroxy group at the para position.
4-Hydroxy Propofol participates in various chemical reactions that are significant for its application in medicinal chemistry.
The mechanism of action of 4-Hydroxy Propofol is closely related to that of its parent compound, Propofol. It primarily acts as a positive allosteric modulator of gamma-aminobutyric acid type A receptors.
4-Hydroxy Propofol exhibits distinct physical and chemical properties that are crucial for its application in clinical settings.
4-Hydroxy Propofol has significant applications in both clinical and research settings:
4-Hydroxy Propofol (systematic IUPAC name: 2,6-diisopropylbenzene-1,4-diol; CAS Registry Number: 1988-10-9) is a diphenolic metabolite of the intravenous anesthetic propofol (2,6-diisopropylphenol). Its molecular formula is C12H18O2, with a molecular weight of 194.27 g/mol [1] [3] [8]. Structurally, it features a hydroquinone core (1,4-benzenediol) substituted with isopropyl groups at the 2 and 6 positions. This arrangement confers planarity to the aromatic ring and allows for potential tautomerism between quinone and hydroquinone forms under physiological conditions [4] [8].
Unlike propofol, which possesses a single phenolic hydroxyl group at position 1, 4-Hydroxy Propofol contains two hydroxyl groups at positions 1 and 4. This structural modification eliminates chirality, as the molecule lacks asymmetric centers. However, rotational isomerism may occur due to restricted rotation of the bulky isopropyl groups [1] [8]. The compound typically presents as a pale pink to pale orange or white crystalline solid [1] [3], with its melting point recorded at 103–105°C [1].
Table 1: Molecular Descriptors of 4-Hydroxy Propofol
Property | Value |
---|---|
CAS Registry Number | 1988-10-9 |
Molecular Formula | C12H18O2 |
Systematic Name | 2,6-diisopropylbenzene-1,4-diol |
Synonyms | 2,6-Diisopropylhydroquinone; Propofol Impurity 20; 2,6-Bis(1-methylethyl)-1,4-benzenediol |
Molecular Weight | 194.27 g/mol |
MDL Number | MFCD02660496 |
ChEBI Identifier | CHEBI:145211 |
4-Hydroxy Propofol exhibits limited solubility in aqueous media but demonstrates moderate solubility in organic solvents. Experimental data indicate slight solubility in chloroform and methanol [1], aligning with its hydrophobic aromatic structure. Its predicted boiling point is 321.8±37.0°C, and density is 1.042±0.06 g/cm³ [1]. The compound displays pH-dependent stability due to its hydroquinone moiety, which is susceptible to oxidation, particularly under alkaline conditions. This reactivity necessitates storage at refrigerated temperatures (2–8°C) to prevent degradation [1] [3].
The pKa of 4-Hydroxy Propofol is predicted at 10.83±0.23 [1], indicating that both hydroxyl groups remain predominantly protonated at physiological pH (7.4). This property influences its protein-binding behavior and distribution characteristics. The electron-donating isopropyl groups enhance the nucleophilicity of the aromatic ring, making it reactive toward electrophilic agents. Its spectral profile includes characteristic UV-Vis absorptions at 280–290 nm (hydroquinone chromophore) and IR stretches at 3200–3400 cm⁻¹ (O-H) and 1200 cm⁻¹ (C-O) [3] [4].
Table 2: Experimental Physicochemical Parameters of 4-Hydroxy Propofol
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 103–105°C | — |
Boiling Point | 321.8±37.0 °C | Predicted |
Density | 1.042±0.06 g/cm³ | Predicted |
Solubility | Slight in chloroform, methanol | Experimental observation |
pKa | 10.83±0.23 | Predicted |
Storage Recommendations | Refrigerator (2–8°C) | Long-term stability preservation |
Structurally, 4-Hydroxy Propofol differs fundamentally from propofol (2,6-diisopropylphenol; CAS 2078-54-8) through hydroxylation at the 4-position of the aromatic ring. Propofol contains a single phenolic hydroxyl group, whereas 4-Hydroxy Propofol features two hydroxyl groups in a para-configuration, converting it from a phenol to a hydroquinone derivative [4] [8]. This modification significantly alters electronic distribution, as evidenced by the lower pKa of propofol (approximately 11) compared to 4-Hydroxy Propofol (10.83) [1] [9].
Metabolically, 4-Hydroxy Propofol is generated via cytochrome P450-mediated oxidation of propofol, primarily by the CYP2B6 isoform [4] [7]. This biotransformation introduces a polar functional group, substantially increasing hydrophilicity. While propofol exhibits log P values of 3.5–4.0 (indicating high lipophilicity), 4-Hydroxy Propofol has a predicted log P of 2.5–3.0, enhancing its renal excretion potential [4] [5]. Pharmacokinetically, propofol undergoes rapid distribution (half-life: 2–4 minutes) and hepatic clearance (94–139 L/h), whereas its metabolite follows slower elimination pathways, detectable in urine as glucuronide conjugates [5] [7].
Functionally, propofol acts as a GABAA receptor agonist, whereas 4-Hydroxy Propofol shows reduced anesthetic potency. Research applications leverage these structural differences to study propofol metabolism, quantify metabolic ratios in pharmacokinetic modeling, and investigate structure-activity relationships of anesthetic derivatives [4] [7] [8]. Analytical differentiation is typically achieved via reversed-phase chromatography, where 4-Hydroxy Propofol elutes earlier than propofol due to increased polarity [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1